molecular formula C10H13ClFNO B3046043 3-[(2-Fluorobenzyl)oxy]azetidine hydrochloride CAS No. 1185304-72-6

3-[(2-Fluorobenzyl)oxy]azetidine hydrochloride

Cat. No. B3046043
CAS RN: 1185304-72-6
M. Wt: 217.67
InChI Key: HBBGKVZKHKFSDG-UHFFFAOYSA-N
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Description

“3-[(2-Fluorobenzyl)oxy]azetidine hydrochloride” is a unique chemical compound with the empirical formula C10H13ClFNO . It has a molecular weight of 217.67 . This compound is provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The linear formula of “this compound” is C10 H12 F N O . Cl H . The SMILES string, a form of notation for describing the structure of chemical species, is FC1=CC=CC=C1COC2CNC2.Cl .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Mechanism of Action

The mechanism of action for “3-[(2-Fluorobenzyl)oxy]azetidine hydrochloride” is not specified in the search results. This could be due to the compound’s use in early discovery research, where its interactions with other substances are still being explored .

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Therefore, buyers assume responsibility to confirm product identity and/or purity . For safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

Future Directions

As “3-[(2-Fluorobenzyl)oxy]azetidine hydrochloride” is provided to early discovery researchers, it is likely that its potential applications and impacts are still being explored . Future directions may depend on the results of ongoing research and development efforts.

properties

IUPAC Name

3-[(2-fluorophenyl)methoxy]azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO.ClH/c11-10-4-2-1-3-8(10)7-13-9-5-12-6-9;/h1-4,9,12H,5-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBGKVZKHKFSDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OCC2=CC=CC=C2F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1185304-72-6
Record name Azetidine, 3-[(2-fluorophenyl)methoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185304-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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